6-Piperidin-1-YL-biphenyl-3-ylamine

Übersicht

Beschreibung

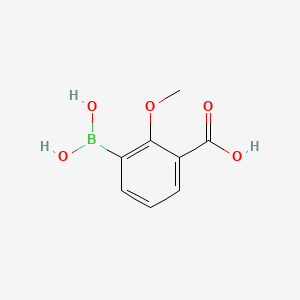

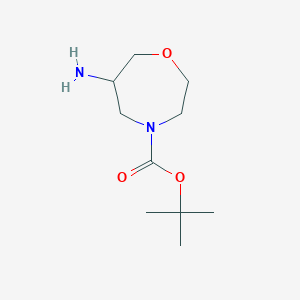

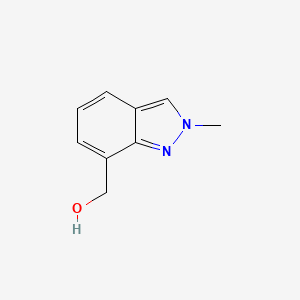

“6-Piperidin-1-YL-biphenyl-3-ylamine” is a chemical compound with the molecular formula C17H20N2 and a molecular weight of 252.35 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “6-Piperidin-1-YL-biphenyl-3-ylamine” can be represented by the SMILES stringNC1=CC (C2=CC=CC=C2)=C (N3CCCCC3)C=C1 . The InChI representation is 1S/C17H20N2/c18-15-9-10-17 (19-11-5-2-6-12-19)16 (13-15)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2 . Physical And Chemical Properties Analysis

“6-Piperidin-1-YL-biphenyl-3-ylamine” is a solid substance . Its molecular weight is 252.35 .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

One study highlights the synthesis of novel Mannich bases derived from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, aiming to enhance its biological activity for anticancer purposes. The synthesized compounds demonstrated moderate cytotoxic activity against prostate cancer cell lines, showcasing the potential of these derivatives in cancer treatment (Demirci & Demirbas, 2019).

Novel Synthesis Methods

Research into the synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine presented a new method that overcame scale-up challenges, offering a practical alternative for producing related compounds. This advancement could facilitate further study and application of similar compounds in scientific research (Zhijian et al., 2007).

Inhibition of Bacterial Persisters

A chemical compound identified as 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) was found to selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery opens new avenues for combating antibiotic resistance (Kim et al., 2011).

Optical Properties in Materials Science

A study on the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including piperidine derivatives, explored their potential in developing efficient emitters and understanding the impact of structural variations on fluorescence properties (Palion-Gazda et al., 2019).

Antineoplastic Tyrosine Kinase Inhibition

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied for its metabolism in chronic myelogenous leukemia patients. This research provides insight into the metabolic pathways of flumatinib and related compounds, which is crucial for understanding their pharmacokinetics and improving therapeutic efficacy (Gong et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-phenyl-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c18-15-9-10-17(19-11-5-2-6-12-19)16(13-15)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFIEEQPQMWNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Piperidin-1-YL-biphenyl-3-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)

![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)

![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)

![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)